molecular formula C19H23NO3 B2963587 N-(4-butylphenyl)-3,4-dimethoxybenzamide CAS No. 326884-66-6

N-(4-butylphenyl)-3,4-dimethoxybenzamide

Cat. No.: B2963587
CAS No.: 326884-66-6
M. Wt: 313.397
InChI Key: WGTGTZGLQIZWPH-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-3,4-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butyl group attached to the phenyl ring and two methoxy groups attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-3,4-dimethoxybenzamide typically involves the reaction of 4-butylaniline with 3,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.

    Reduction: Formation of N-(4-butylphenyl)-3,4-dimethoxybenzylamine.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

N-(4-butylphenyl)-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive benzamides.

    Industry: Utilized in the development of materials such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-3,4-dimethoxybenzamide
  • N-(4-iodophenyl)-3,4-dimethoxybenzamide
  • N-(4-methylphenyl)-3,4-dimethoxybenzamide

Uniqueness

N-(4-butylphenyl)-3,4-dimethoxybenzamide is unique due to the presence of the butyl group, which can influence its physical and chemical properties. This structural variation can affect its solubility, reactivity, and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(4-butylphenyl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-4-5-6-14-7-10-16(11-8-14)20-19(21)15-9-12-17(22-2)18(13-15)23-3/h7-13H,4-6H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTGTZGLQIZWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326884-66-6
Record name N-(4-BUTYLPHENYL)-3,4-DIMETHOXYBENZAMIDE
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